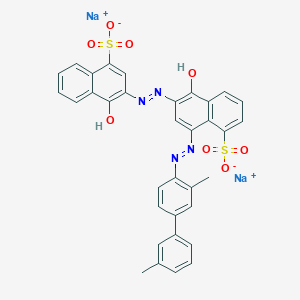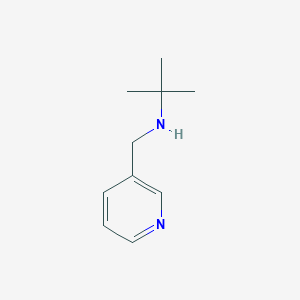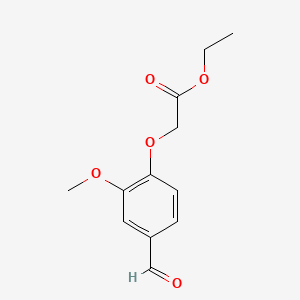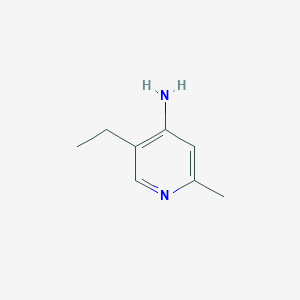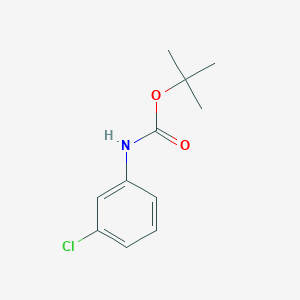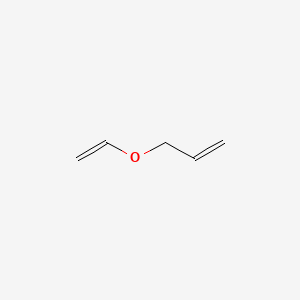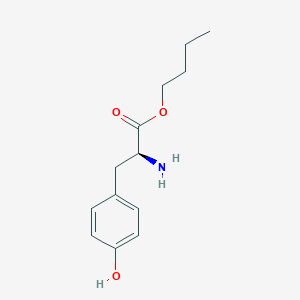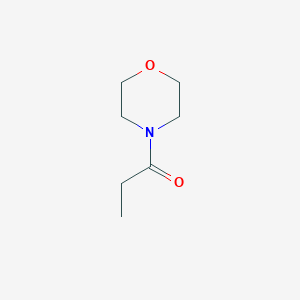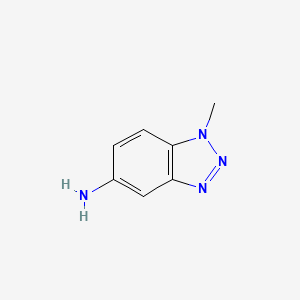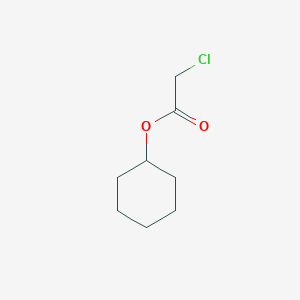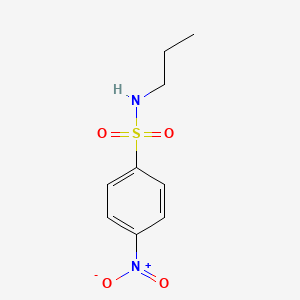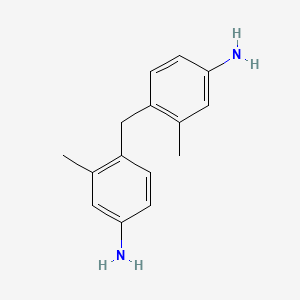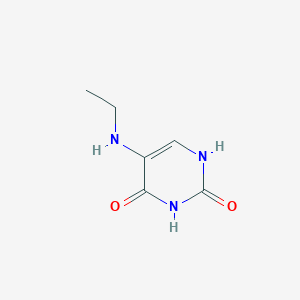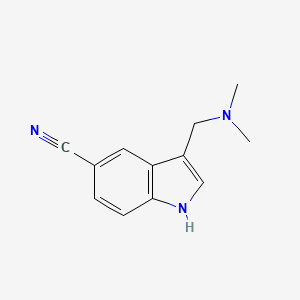
5-Cyanogramine
Descripción general
Descripción
5-Cyanogramine is a nitrogen-containing heterocyclic compound . It has the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol .
Synthesis Analysis
The synthesis of 5-Cyanogramine involves a one-pot three-component reaction. The synergistic combination of Strecker reaction and oxidatively-induced 6π-azacyclization is key to the success of this multicomponent synthesis .Molecular Structure Analysis
The IUPAC name for 5-Cyanogramine is 3-[(dimethylamino)methyl]-1H-indole-5-carbonitrile . The InChI is 1S/C12H13N3/c1-15(2)8-10-7-14-12-4-3-9(6-13)5-11(10)12/h3-5,7,14H,8H2,1-2H3 . The Canonical SMILES is CN©CC1=CNC2=C1C=C(C=C2)C#N .Physical And Chemical Properties Analysis
5-Cyanogramine has a molecular weight of 199.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 199.110947427 g/mol . The topological polar surface area is 42.8 Ų . The heavy atom count is 15 .Aplicaciones Científicas De Investigación
1. Antitumor Activity of 5-Cyano-2,4,6-Substituted Pyrimidine Derivatives
- Summary of Application : A series of novel 5-cyano-2,4,6-substituted pyrimidine derivatives were designed, synthesized, and evaluated for their antitumor activity against four human cancer cell lines (MGC-803, PC-3, A549, and H1975) using the MTT assay .
- Methods of Application : The compounds were synthesized and their antitumor activity was evaluated using the MTT assay .
- Results : Among the compounds, compound 20y exhibited the most potent cytotoxicity against PC-3 cells (IC 50 = 2.75 ± 0.08 μM). Compound 20y significantly inhibited the colony formation, migration, and invasion of PC-3 cells .
2. Antitumor Activity of 5-Cyano-6-Phenyl-2,4-Disubstituted Pyrimidine Derivatives
- Summary of Application : A series of novel 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives were designed, synthesized, and evaluated for antiproliferative activity against four human cancer cell lines (MGC-803, PC-3, A549, and H1975) using MTT assay in vitro .
- Methods of Application : The compounds were synthesized and their antiproliferative activity was evaluated using the MTT assay .
- Results : Among the compounds, compound N- (3-chloro-4-fluorophenyl)-2- ( (5-cyano-4-phenyl-6- (pyrimidin-2-ylthio)pyrimidin-2-yl)thio)acetamide ( 15n) showed good anti-tumor proliferation activity against four tested cancer cell lines, with IC 50 values of 1.86 ± 0.27 μM to PC-3 cell .
3. Anti-Inflammatory Activity of Pyrimidines
- Summary of Application : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory. This review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .
- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
4. Antitumor Activity of Pyrimidine Derivatives Containing Acrylamide Group
- Summary of Application : A series of novel 5-cyano-2,4,6-substituted pyrimidine derivatives containing acrylamide group were designed, synthesized, and evaluated for their antitumor activity against four human cancer cell lines (MGC-803, PC-3, A549, and H1975) using the MTT assay .
- Methods of Application : The compounds were synthesized and their antitumor activity was evaluated using the MTT assay .
- Results : Among them, compound 20y exhibited the most potent cytotoxicity against PC-3 cells .
5. Protein Kinase Inhibitors for Cancer Treatment
- Summary of Application : Pyrimidine and its fused derivatives including pyrazolo [3,4- d ]pyrimidine, pyrido [2,3- d ]pyrimidine, quinazoline, and furo [2,3- d ]pyrimidine compounds have received much interest due to their diverse biological potential. Many of these derivatives have shown promising anticancer activity .
- Methods of Application : These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
- Results : The review sheds light on the anticancer significance of some privileged pyrimidine and fused pyrimidine derivatives via selective inhibition of protein kinases .
6. Anticancer Activity of Pyrimidine Derivatives
- Summary of Application : Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years. This review focuses on the structure activity relationship (SAR) of pyrimidine derivatives as anticancer agents .
- Methods of Application : The anticancer potential of pyrimidine derivatives is attributed to their structural resemblance with the nucleotide base pair of DNA and RNA .
- Results : The review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .
Safety And Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be taken off immediately. The skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person .
Propiedades
IUPAC Name |
3-[(dimethylamino)methyl]-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-15(2)8-10-7-14-12-4-3-9(6-13)5-11(10)12/h3-5,7,14H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPBIDDQPQFQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180203 | |
| Record name | 5-Cyanogramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyanogramine | |
CAS RN |
25514-67-4 | |
| Record name | 5-Cyanogramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025514674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Cyanogramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Nitro-[1,1'-biphenyl]-2-amine](/img/structure/B1594429.png)
